6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

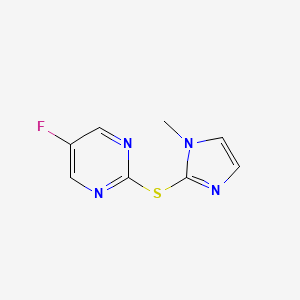

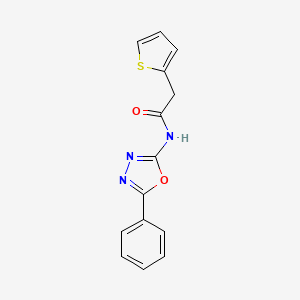

6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide is a chemical compound with the molecular formula C11H14ClN3O . It has a molecular weight of 239.7 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide is 1S/C11H14ClN3O/c12-10-6-5-9 (14-15-10)11 (16)13-7-8-3-1-2-4-8/h5-6,8H,1-4,7H2, (H,13,16) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide is a powder that is stored at room temperature . The compound’s unique physicochemical properties are largely due to the presence of the pyridazine ring .Scientific Research Applications

Synthesis and Structure Analysis

- Pyridazine analogs, including compounds related to 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide, are significant in medicinal chemistry due to their pharmaceutical importance. The synthesis process often involves various reagents and techniques like X-ray diffraction, spectroscopic methods, and Density Functional Theory (DFT) calculations to confirm the structure and study intermolecular interactions (Sallam et al., 2021).

Biological Studies

- Some pyridazine derivatives have been tested for their antimicrobial bioactivity against different strains of bacteria and fungi. The variations in these compounds' structures, including elements like the chloro group, significantly influence their biological activity (Othman & Hussein, 2020).

Polyamides Synthesis

- Pyridazine derivatives are used in synthesizing polyamides with good optical properties, high refractive indices, and thermal properties. The presence of pyridazine and other units like thioether in these polymers enhances certain characteristics, making them suitable for various applications (Zhang et al., 2013).

Cytotoxic Agents

- In cancer research, certain 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines have been synthesized and evaluated for their cytotoxic activities against various cell lines, indicating potential as therapeutic agents (Mamta et al., 2019).

Agrochemical Uses

- Pyridazine derivatives are utilized in agriculture for various purposes, including as insecticides and plant growth regulators. Studies on their synthesis, structure, and docking against agricultural pathogens highlight their potential in this sector (Sallam et al., 2022).

Spectroscopic Characterization

- Detailed spectroscopic characterization and theoretical studies on pyridazine derivatives are essential for understanding their chemical and physical properties, which can be critical in developing new materials or pharmaceuticals (Ranjith et al., 2022).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c12-10-6-5-9(14-15-10)11(16)13-7-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLWTIIMEWLKSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNC(=O)C2=NN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-methoxybenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2452986.png)

![Tris[4'-(2-thienyl)-4-biphenylyl]amine](/img/structure/B2452987.png)

![(3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2452988.png)

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2452992.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide](/img/structure/B2452995.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2453001.png)

![Butyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2453004.png)

![2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B2453005.png)